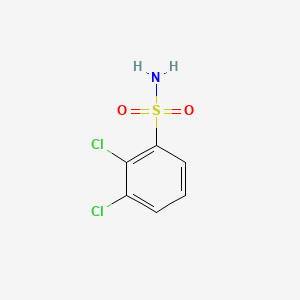

2,3-Dichlorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJARBNAXWFCCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429135 | |

| Record name | 2,3-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82967-94-0 | |

| Record name | 2,3-Dichlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

CAS Number: 82967-94-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzenesulfonamide, a halogenated aromatic sulfonamide. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available physicochemical properties and outlines plausible synthetic routes and potential biological activities based on established knowledge of related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 82967-94-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1][3] |

| Synonyms | Benzenesulfonamide, 2,3-dichloro-; 2,3-dichlorobenzene-1-sulfonamide | [1][4] |

| InChI Key | QJARBNAXWFCCKX-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | [1][4] |

| ChEMBL ID | CHEMBL4966798 | [1] |

| PubChem CID | 8317947 | [1] |

Table 2: Physicochemical and Spectral Data

| Property | Value | Source(s) |

| Molecular Weight | 226.08 g/mol | [1][3] |

| Monoisotopic Mass | 224.9418050 Da | [1] |

| Melting Point | 218°C to 221°C | [5] |

| pKa (Predicted) | 9.39 ± 0.60 | [4] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Spectral Data | IR and Raman spectra available | [1] |

Synthesis and Experimental Protocols

Plausible Synthesis Pathway

The synthesis likely proceeds via the diazotization of 2,3-dichloroaniline, followed by a copper-catalyzed reaction with sulfur dioxide to form 2,3-dichlorobenzenesulfonyl chloride. This reactive intermediate is then treated with ammonia to yield the final sulfonamide product.

Caption: Plausible two-step synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative method adapted from procedures for analogous compounds, such as 2,4- and 2,5-dichlorobenzenesulfonyl chlorides and their subsequent amination.[5][6][7] This should be considered a general guide for laboratory synthesis.

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

-

Materials: 2,3-dichloroaniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, copper(I) chloride, acetic acid, ice.

-

Procedure:

-

Dissolve 2,3-dichloroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid in a beaker suitable for open-air reactions in a fume hood.

-

Cool the resulting suspension to below 0°C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir vigorously for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate, larger vessel, prepare a suspension of sulfur dioxide in acetic acid, catalyzed by a small amount of copper(I) chloride, and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the SO₂ suspension. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 5°C throughout the addition.

-

Once the addition is complete, allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude sulfonyl chloride.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,3-dichlorobenzenesulfonyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: 2,3-Dichlorobenzenesulfonyl chloride (from Step 1), concentrated aqueous ammonia, dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of an inert solvent like DCM or THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring. A white precipitate should form.

-

After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

If using an organic solvent, dilute the mixture with water and separate the layers. If the product precipitates, filter the reaction mixture directly.

-

Wash the crude solid product with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of sulfonamides is well-known for a range of biological activities, primarily as antimicrobial and anticancer agents.[6][8]

Antimicrobial Activity: Dihydropteroate Synthase Inhibition

The most classic mechanism of action for sulfonamide drugs is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the biosynthesis of nucleic acids (DNA and RNA). By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis. Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Caption: General antimicrobial mechanism of sulfonamides via DHPS inhibition.

Carbonic Anhydrase Inhibition

Many sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10][11] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and have been explored for their potential in cancer therapy.[8][11] Dichlorphenamide, a related dichlorinated benzenedisulfonamide, is a known CA inhibitor used to treat glaucoma.[11] It is plausible that this compound could also exhibit inhibitory activity against one or more CA isoforms.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: Aggregated GHS information from multiple sources.[1][2] |

Conclusion

This compound (CAS 82967-94-0) is a dichlorinated aromatic sulfonamide. While this specific isomer is not extensively documented in research literature, its properties and activities can be inferred from the well-established chemistry and pharmacology of the sulfonamide class. The provided synthetic protocols are representative of standard laboratory methods for related compounds and offer a practical starting point for its preparation. Its structural similarity to known antimicrobial and carbonic anhydrase-inhibiting agents suggests it may be a valuable compound for further investigation in drug discovery and development. Researchers should exercise appropriate caution during handling, in accordance with the known hazards.

References

- 1. This compound | C6H5Cl2NO2S | CID 8317947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 82967-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 11. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by available spectral data. While specific biological activities and detailed experimental protocols for this particular isomer are not extensively documented in publicly available literature, this guide extrapolates from the broader class of benzenesulfonamides to discuss potential therapeutic applications and general synthetic and analytical methodologies. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Chemical Properties

This compound, with the molecular formula C₆H₅Cl₂NO₂S, is a dichlorinated derivative of benzenesulfonamide.[1][2] The presence of two chlorine atoms on the benzene ring significantly influences its electronic and steric properties, which in turn may affect its biological activity and pharmacokinetic profile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a high melting point and limited solubility in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1][2] |

| Molecular Weight | 226.08 g/mol | [1][2] |

| CAS Number | 82967-94-0 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | >200°C | [1] |

| Boiling Point | 393.8 ± 52.0 °C (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| XLogP3 | 1.4 | [1] |

| Polar Surface Area | 68.5 Ų | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Available spectral data from public databases are summarized below.

-

Infrared (IR) Spectroscopy: PubChem lists the availability of Attenuated Total Reflectance (ATR)-IR and Fourier-Transform Infrared (FTIR) spectra for this compound.[1] The characteristic peaks for the sulfonamide group (S=O and N-H stretching) and the substituted benzene ring would be expected.

-

Raman Spectroscopy: Raman spectral data is also indicated as available in the PubChem database.[1]

-

Mass Spectrometry (MS): The exact mass of this compound is 224.9418050 Da.[1] Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and logical synthetic pathway can be proposed based on established methods for the preparation of benzenesulfonamides. The synthesis would likely proceed in two main steps: the formation of the sulfonyl chloride intermediate followed by amination.

Proposed Synthetic Pathway

The synthesis would commence with the chlorosulfonation of 1,2-dichlorobenzene to yield 2,3-dichlorobenzenesulfonyl chloride. This intermediate would then be reacted with ammonia to afford the final product, this compound.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol that could be adapted for the synthesis of this compound. This protocol is based on standard procedures for the synthesis of N-substituted sulfonamides.[4]

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

-

Materials: 1,2-Dichlorobenzene, Chlorosulfonic acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add 1,2-dichlorobenzene to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The crude 2,3-dichlorobenzenesulfonyl chloride can be collected by filtration, washed with cold water, and purified by recrystallization or distillation under reduced pressure.

-

Step 2: Synthesis of this compound

-

Materials: 2,3-Dichlorobenzenesulfonyl chloride, Aqueous ammonia.

-

Procedure:

-

Dissolve the purified 2,3-dichlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran).

-

Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring for a specified period at room temperature to ensure the completion of the reaction.

-

The precipitated this compound can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).[5]

-

General Analytical and Purification Protocols

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure sulfonamide.[4] Flash column chromatography on silica gel is another common purification method.[4]

-

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

IR Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound was found in the initial searches, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.[2][6]

Potential as a Carbonic Anhydrase Inhibitor

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2] The dichlorophenyl moiety of this compound could influence its binding affinity and selectivity for different CA isoforms.[8]

Potential Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[9][10] Their proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrase IX and XII, and the disruption of cell cycle progression.[6][10] For instance, benzenesulfonamide-imidazole derivatives with a 3,4-dichloro substituent have shown cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines.[10][11]

Potential Antimicrobial Activity

The sulfonamide moiety is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12][13] This inhibition disrupts the synthesis of nucleic acids, leading to bacteriostasis. The dichlorophenyl group in this compound could modulate its antimicrobial spectrum and potency.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning, with hazard statements indicating that it causes skin irritation (H315) and serious eye irritation (H319).[1] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a halogenated aromatic sulfonamide with well-defined physical and chemical properties. While specific biological data for this isomer is scarce, its structural similarity to other biologically active benzenesulfonamides suggests potential as a carbonic anhydrase inhibitor, and as an anticancer or antimicrobial agent. Further research is warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential. The general synthetic and analytical protocols provided in this guide offer a framework for the preparation and characterization of this compound for future studies.

References

- 1. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. dovepress.com [dovepress.com]

- 7. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. N-(2,3-Dichlorophenyl)benzenesulfonamide|CAS 92589-22-5 [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichlorobenzenesulfonamide molecular structure

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide: Structure, Synthesis, and Biological Potential

Introduction

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a specific isomer with potential for further investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking detailed technical information on this compound.

Molecular Structure and Chemical Identifiers

This compound is an organic compound featuring a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, and two chlorine atoms at positions 2 and 3. The presence and position of these chloro-substituents are critical in defining its electronic and steric characteristics.[1]

Quantitative Structural Data

All quantitative data pertaining to the molecule's identity and composition are summarized in the table below.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 82967-94-0[1] |

| Molecular Formula | C₆H₅Cl₂NO₂S[1][2] |

| Molecular Weight | 226.08 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N[1] |

| InChI | InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)[1][2] |

| InChIKey | QJARBNAXWFCCKX-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally predicted and provide a baseline for experimental validation.[1]

| Property | Value (Computed) | Reference |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 224.941805 Da | PubChem[1] |

| Polar Surface Area | 68.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 1,2-dichlorobenzene. The logical workflow involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by amidation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,2-dichlorobenzene.

Step 1: Chlorosulfonation of 1,2-Dichlorobenzene

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (4.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1,2-dichlorobenzene (1.0 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid and precipitate the product, 2,3-dichlorobenzenesulfonyl chloride. This step must be performed in a well-ventilated fume hood.

-

Filter the solid precipitate under vacuum and wash thoroughly with cold water until the washings are neutral to pH paper.

Step 2: Amidation of 2,3-Dichlorobenzenesulfonyl chloride

-

Transfer the crude, moist 2,3-dichlorobenzenesulfonyl chloride to a beaker.

-

Add concentrated ammonium hydroxide (excess) slowly and with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Filter the solid product, this compound, under vacuum.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

-

Dry the final product in a vacuum oven.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic region (approx. 7.0-8.0 ppm): Three protons exhibiting a complex splitting pattern (doublet of doublets or multiplet) due to their ortho and meta couplings. Amide region (approx. 5.0-7.5 ppm, broad singlet): Two protons of the -NH₂ group; chemical shift is solvent and concentration dependent. |

| ¹³C NMR | Aromatic region (approx. 120-145 ppm): Six distinct signals for the six unique carbon atoms of the dichlorinated benzene ring. |

| FT-IR (cm⁻¹) | N-H stretch (approx. 3350-3250, two bands for primary amine), S=O asymmetric stretch (approx. 1370-1330), S=O symmetric stretch (approx. 1180-1160), C-Cl stretch (approx. 800-600). |

| Mass Spec. (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation patterns would include the loss of SO₂NH₂ and subsequent fragmentation of the dichlorophenyl cation. |

Experimental Protocols: Characterization

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Protocol 4.1.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for solids soluble in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan and ratio the sample spectrum against the background.

-

Identify characteristic peaks corresponding to the functional groups present in the molecule.

Protocol 4.1.3: Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

For EI-MS, use a direct insertion probe or a GC-MS system.

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analyze the molecular ion peak, its isotopic distribution pattern, and the major fragmentation ions to confirm the structure.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in public literature, the broader class of sulfonamides is well-known for its antimicrobial properties. The primary mechanism involves the inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3]

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate.[3] By blocking this step, sulfonamides halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication (bacteriostasis).[3]

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Activities

Derivatives of benzenesulfonamide have been explored for a range of other therapeutic applications, including as anticancer agents. For instance, some chlorinated benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer and melanoma cell lines.[4][5] The specific activity of this compound in these or other assays remains to be determined experimentally.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

Objective: To determine the inhibitory activity of this compound against a target enzyme (e.g., DHPS).

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

-

In a 96-well microplate, add the enzyme buffer, the target enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent vehicle).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate(s) (e.g., PABA for DHPS).

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry, often involving a coupled-enzyme system to produce a detectable signal.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound against a cancer cell line.

-

Culture the selected cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach 70-80% confluency.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the media and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

This compound is a distinct chemical entity within the valuable sulfonamide class. This guide has provided a detailed summary of its molecular structure, identifiers, and computed physicochemical properties. A plausible and detailed synthetic protocol has been outlined, alongside standard experimental procedures for its structural confirmation via modern spectroscopic methods. While direct experimental evidence of its biological activity is not yet prevalent, its structural similarity to known bioactive molecules, particularly as a potential inhibitor of bacterial dihydropteroate synthase, marks it as a compound of interest for further research in antibacterial and potentially other therapeutic areas. The experimental protocols provided herein offer a framework for future studies aimed at elucidating the full chemical and biological profile of this molecule.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,3-Dichlorobenzenesulfonamide, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic strategies, providing in-depth experimental protocols adapted from established methodologies for analogous compounds, alongside available quantitative data.

Introduction

This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. The specific substitution pattern of the dichloro groups on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and metabolic stability. This guide focuses on the chemical synthesis of this important building block.

Primary Synthetic Pathway: A Multi-Step Approach from 2,3-Dichloroaniline

The most likely and regioselective synthetic route to this compound commences with 2,3-dichloroaniline. This pathway involves three key transformations:

-

Diazotization of 2,3-dichloroaniline to form the corresponding diazonium salt.

-

Sulfonyl-de-diazoniation (Sandmeyer-type reaction) of the diazonium salt to yield 2,3-dichlorobenzenesulfonyl chloride.

-

Amidation of the resulting sulfonyl chloride to afford the final product, this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and represent a viable approach to the synthesis of this compound.

Step 1: Diazotization of 2,3-Dichloroaniline

This procedure describes the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate.

-

Materials:

-

2,3-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (deionized)

-

Ice

-

-

Procedure:

-

In a beaker, suspend 2,3-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the 2,3-dichlorobenzenediazonium chloride solution. The resulting solution should be kept cold for immediate use in the subsequent step.

-

Step 2: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type Reaction

This step introduces the sulfonyl chloride functionality.

-

Materials:

-

2,3-Dichlorobenzenediazonium chloride solution (from Step 1)

-

Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

-

Copper(II) chloride (CuCl₂) (catalytic amount)

-

Acetic Acid or Acetonitrile

-

Ice

-

-

Procedure:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid or acetonitrile, saturated at a low temperature (e.g., 0-10 °C). Alternatively, use a stable SO₂ surrogate like DABSO.

-

Add a catalytic amount of copper(II) chloride to this solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,3-dichlorobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Step 3: Amidation of 2,3-Dichlorobenzenesulfonyl Chloride

This final step forms the sulfonamide.

-

Materials:

-

2,3-Dichlorobenzenesulfonyl chloride

-

Aqueous Ammonia (concentrated) or Ammonia gas

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice

-

-

Procedure:

-

Dissolve the 2,3-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction to stir at room temperature for several hours.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

-

Quantitative Data

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (Analogous Reactions) |

| 1 | Diazotization | 2,3-Dichloroaniline | NaNO₂, HCl | 2,3-Dichlorobenzenediazonium chloride | High (typically quantitative and used in situ) |

| 2 | Sandmeyer-type Reaction | 2,3-Dichlorobenzenediazonium chloride | SO₂, CuCl₂ | 2,3-Dichlorobenzenesulfonyl chloride | 50-80% |

| 3 | Amidation | 2,3-Dichlorobenzenesulfonyl chloride | NH₃ | This compound | 70-95% |

Alternative Synthetic Pathway: Direct Chlorosulfonation of 1,2-Dichlorobenzene

An alternative approach to 2,3-dichlorobenzenesulfonyl chloride is the direct chlorosulfonation of 1,2-dichlorobenzene. However, this method is often plagued by a lack of regioselectivity.

The two chlorine atoms on the benzene ring are ortho- and para-directing. In the case of 1,2-dichlorobenzene, electrophilic substitution can occur at positions 3, 4, and to a lesser extent, 5. This leads to a mixture of isomers, primarily 3,4-dichlorobenzenesulfonyl chloride and 2,3-dichlorobenzenesulfonyl chloride, with the 3,4-isomer often being the major product due to steric hindrance at the 2-position. Furthermore, the formation of sulfone by-products can also occur, complicating the purification process.[1]

Due to these selectivity issues, the Sandmeyer-type reaction starting from 2,3-dichloroaniline is generally the preferred method for obtaining isomerically pure 2,3-dichlorobenzenesulfonyl chloride.

Characterization Data

The following table summarizes key physical and spectroscopic data for the intermediate and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 2,3-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 245.51 | 60-64 | ¹H NMR (CDCl₃): Aromatic protons typically appear in the range of 7.5-8.0 ppm. |

| This compound | C₆H₅Cl₂NO₂S | 226.08 | Not available | ¹H NMR (DMSO-d₆): Aromatic protons and the sulfonamide NH₂ protons would be observed. IR (ATR): Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1350 and 1160 cm⁻¹), and C-Cl stretching.[2] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the primary synthetic pathway and the experimental workflow.

Caption: Primary synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 2,3-dichloroaniline. This method offers high regioselectivity, which is crucial for the synthesis of specific isomers for applications in drug discovery and materials science. While direct chlorosulfonation of 1,2-dichlorobenzene presents a shorter route, it is hampered by the formation of isomeric mixtures and by-products. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

physical and chemical properties of 2,3-Dichlorobenzenesulfonamide

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. This document details its key physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, it explores the biological activities of benzenesulfonamide derivatives, with a focus on their mechanism of action.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of two chlorine atoms on the benzene ring influences its electronic properties and reactivity.[1] The sulfonamide group is a key functional group that imparts a wide range of biological activities to the molecule.[2]

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO2S | [3][4] |

| Molecular Weight | 226.08 g/mol | [3][4] |

| CAS Number | 82967-94-0 | [3] |

| Melting Point | >200°C | [5] |

| Boiling Point (Predicted) | 393.8 ± 52.0 °C | [5] |

| Density (Predicted) | 1.588 ± 0.06 g/cm3 | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| pKa (Predicted) | 9.54 ± 0.60 | [6][7][8] |

| LogP (Predicted) | 3.42190 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Spectroscopic Technique | Instrumentation | Key Features |

| Infrared (IR) Spectroscopy | Bruker Tensor 27 FT-IR | N-H stretching vibrations (3390–3323 cm⁻¹), SO2 asymmetric and symmetric stretching (1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ respectively), and S-N stretching (924–906 cm⁻¹).[10] |

| Mass Spectrometry (MS) | GC-MS | Molecular ion peak corresponding to the compound's molecular weight.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Varian Gemini 200 Spectrometer | Chemical shifts are dependent on the solvent, concentration, and temperature.[11] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Provides complementary information to IR spectroscopy regarding molecular vibrations.[3] |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of arylsulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine.[12]

Materials:

-

2,3-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Ammonia (aqueous solution, e.g., 25%) (5.0 eq)

-

A suitable solvent (e.g., acetonitrile)

-

Iodine (catalytic amount, e.g., 20 mol%)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O) (5.0 eq)

-

Ethyl acetate

-

Pentane

-

Distilled water

Procedure:

-

To a 25 mL tube equipped with a stirring bar, add 2,3-dichlorobenzenethiol (1 mmol) and Iodine (20 mol%).

-

Add 1 mL of acetonitrile, 5 equivalents of aqueous ammonia, and 5 equivalents of TBHP by syringe.

-

Close the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with distilled water.

-

Extract the solution with ethyl acetate.

-

The crude product can be purified by column chromatography using a mixture of ethyl acetate and pentane (1:4) as the eluent.[13]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer.[3]

-

Technique: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.[3] The spectrum is recorded. Alternatively, an ATR-IR spectrum can be obtained using a DuraSamplIR II accessory.[3]

Mass Spectrometry (MS):

-

Instrument: Agilent HP-5890 with an Agilent HP-5973 Mass Selective Detector (EI).[13]

-

Technique: The sample is introduced into the instrument, typically via a gas chromatograph, and ionized. The mass-to-charge ratio of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Varian Gemini 200 spectrometer.[11]

-

Technique: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) containing a reference standard (e.g., TMS).[11] 1H and 13C NMR spectra are recorded.

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] A primary mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] Folic acid is vital for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.[14]

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. N-(2,3-Dichlorophenyl)benzenesulfonamide|CAS 92589-22-5 [benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5Cl2NO2S | CID 8317947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 82967-94-0 [amp.chemicalbook.com]

- 6. 19797-32-1 CAS MSDS (3,5-Dichlorobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3,5-Dichlorobenzenesulfonamide | 19797-32-1 [amp.chemicalbook.com]

- 8. 3,5-Dichlorobenzenesulfonamide CAS#: 19797-32-1 [amp.chemicalbook.com]

- 9. 2,4-Dichlorobenzenesulfonamide | CAS#:20532-15-4 | Chemsrc [chemsrc.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. eurisotop.com [eurisotop.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. 82967-94-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzenesulfonamide, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

2,3-dichlorobenzene-1-sulfonamide[2]

-

Benzenesulfonamide, 2,3-dichloro-[1]

-

UNII-9WS2XA628M[1]

-

DTXSID40429135[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | PubChem[1] |

| Molecular Weight | 226.08 g/mol | PubChem[1] |

| Appearance | Not Available | Guidechem[2] |

| Predicted pKa | 9.39 ± 0.60 | Guidechem[2] |

| Storage | Ambient temperatures | Guidechem[2] |

Synthesis Protocol

Step 1: Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride

This procedure is adapted from the general synthesis of benzenesulfonyl chlorides.

Materials:

-

1,2-Dichlorobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.

-

Slowly add 1,2-dichlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichlorobenzenesulfonyl chloride. The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

This procedure is a standard amination of a sulfonyl chloride.

Materials:

-

2,3-Dichlorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the crude 2,3-dichlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (5-10 equivalents) dropwise with vigorous stirring. A white precipitate will form.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer and wash it with deionized water (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound.

Potential Biological Activities and Mechanisms of Action

While specific biological activity data for this compound is limited in the public domain, the broader class of benzenesulfonamides is well-known for a variety of pharmacological effects. The potential activities of this compound can be inferred from its structural class.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents.[3] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleic acids and certain amino acids. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6][7] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, edema, and certain types of cancer.[5][6][8] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

Anticancer Potential

Several benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents.[9] While specific data for N-(2,3-dichlorophenyl)benzenesulfonamide is limited, related compounds have shown inhibitory activity against cancer cell lines such as MCF-7 (breast cancer).[9] The anticancer effects of sulfonamides can be attributed to various mechanisms, including the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and CA XII), leading to a disruption of pH regulation in the tumor microenvironment.[8]

Experimental Protocols for Biological Assays

Standard in vitro assays can be employed to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Carbonic Anhydrase Inhibition Assay

-

Esterase Activity Assay: The inhibitory activity against different carbonic anhydrase isoforms can be determined by monitoring the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm.

-

Prepare solutions of the desired CA isoenzyme and this compound at various concentrations.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate, NPA.

-

Measure the increase in absorbance at 400 nm over time.

-

Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

In Vitro Anticancer Assay

-

MTT Assay: This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Conclusion

This compound is a halogenated aromatic sulfonamide with potential for diverse biological activities, drawing from the well-established pharmacological profile of the benzenesulfonamide scaffold. While specific experimental data for this particular isomer is not extensively documented, its chemical structure suggests likely antimicrobial, carbonic anhydrase inhibitory, and anticancer properties. The provided synthesis and bioassay protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. This compound | C6H5Cl2NO2S | CID 8317947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. adooq.com [adooq.com]

- 5. drugs.com [drugs.com]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2,3-Dichlorophenyl)benzenesulfonamide|CAS 92589-22-5 [benchchem.com]

Preliminary Biological Activity of 2,3-Dichlorobenzenesulfonamide: A Technical Overview Based on Related Analogs

Disclaimer: Publicly available scientific literature with specific experimental data on the biological activity of 2,3-Dichlorobenzenesulfonamide is limited. This guide provides a technical overview of its potential biological activities by summarizing published data on structurally related dichlorinated benzenesulfonamide derivatives and the broader benzenesulfonamide class of compounds. The information herein is intended to serve as a foundation for researchers, scientists, and drug development professionals exploring this chemical scaffold.

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The substitution pattern on the phenyl ring significantly influences the pharmacological profile of these compounds. This guide focuses on the potential activities of this compound by examining the established biological effects of other dichlorinated and closely related benzenesulfonamide analogs. While direct data is scarce, the existing research on similar molecules suggests that this compound is a promising, yet underexplored, scaffold for drug discovery.[1]

Anticancer Activity

While specific anticancer data for this compound is not available in the public domain, numerous studies have demonstrated the potent antineoplastic activity of its structural isomers and related derivatives.[1] Notably, benzenesulfonamide-bearing imidazole derivatives with 3,4-dichloro substitutions have shown significant cytotoxicity against various cancer cell lines.[2]

The following table summarizes the cytotoxic activity of a representative 3,4-dichlorobenzenesulfonamide-imidazole derivative against human cancer cell lines.

| Compound ID | Structure (Relevant Moiety) | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Compound 12 | 3,4-Dichlorobenzenesulfonamide | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | >50 | [2] |

| IGR39 (Malignant Melanoma) | MTT | >50 | [2] | ||

| Compound 19 | 3,4-Dichlorobenzenesulfonamide | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 36.6 ± 2.9 | [2] |

| IGR39 (Malignant Melanoma) | MTT | 49.3 ± 4.5 | [2] | ||

| Compound 27 | 3,4-Dichlorobenzenesulfonamide | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 34.1 ± 3.1 | [2] |

| IGR39 (Malignant Melanoma) | MTT | 40.2 ± 3.8 | [2] |

Note: The full structures of compounds 12, 19, and 27 are complex imidazole derivatives incorporating the 3,4-dichlorobenzenesulfonamide moiety.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, IGR39) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Caption: General workflow for the evaluation of a novel anticancer compound.

Enzyme Inhibition

Benzenesulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs).[3][4] CAs are zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The tumor-associated isoforms hCA IX and hCA XII are validated targets for anticancer drugs.[5]

The sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. It coordinates to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the native substrate (bicarbonate). This binding blocks the catalytic activity of the enzyme.

The table below presents inhibition data for dichlorinated benzenesulfonamides against key human (h) CA isoforms.

| Compound Class | CA Isoform | Assay | Kᵢ (nM) | Reference |

| Di-meta-Substituted Fluorinated Benzenesulfonamides | hCA IX | Stopped-flow CO₂ hydration | 0.05 - 0.11 | [4] |

| hCA XII | Stopped-flow CO₂ hydration | 0.05 - 0.11 | [4] | |

| Dibenzenesulfonamides (with 5'-chloro substitution) | hCA IX | Stopped-flow CO₂ hydration | 20.7 - 28.1 | [3] |

| hCA XII | Stopped-flow CO₂ hydration | 4.5 - 9.3 | [3] |

This is a standard method to measure the kinetics of CA-catalyzed CO₂ hydration and determine inhibitor potency (Kᵢ).

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the enzyme, inhibitor, and CO₂-saturated water.

-

Instrument Setup: Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction kinetics via absorbance changes.

-

Reaction Initiation: One syringe contains the enzyme and inhibitor in the buffer. The other syringe contains the CO₂-saturated solution. The two solutions are rapidly mixed.

-

Data Acquisition: The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a pH drop, which is monitored by the change in the absorbance of the pH indicator over time. The initial rate of reaction is recorded.

-

Data Analysis: The assay is performed with varying concentrations of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Caption: Competitive inhibition of Carbonic Anhydrase by a sulfonamide.

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of "sulfa drugs," a class of synthetic antimicrobial agents.[6] They act as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway.

Bacteria synthesize folic acid, an essential nutrient for DNA and RNA synthesis, from p-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid.[6] This inhibition halts the folate synthesis pathway, leading to a bacteriostatic effect. Human cells are unaffected as they obtain folic acid from their diet.

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published, the table below shows representative MICs for other benzenesulfonamide derivatives to illustrate the potential range of activity.

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Benzenesulfonamide Derivative | Staphylococcus aureus | Positive | 3.9 - 64 | [6] |

| Benzenesulfonamide Derivative | Escherichia coli | Negative | 50 - >100 | [6] |

| Benzenesulfonamide Derivative | Achromobacter xylosoxidans | Negative | 3.9 | [6] |

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Inhibition of the bacterial folic acid synthesis pathway.

References

- 1. N-(2,3-Dichlorophenyl)benzenesulfonamide|CAS 92589-22-5 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unveiling the Action of 2,3-Dichlorobenzenesulfonamide: A Technical Guide to its Presumed Mechanism as a Carbonic Anhydrase Inhibitor

For Immediate Release

This technical guide provides an in-depth exploration of the probable mechanism of action of 2,3-Dichlorobenzenesulfonamide, targeting researchers, scientists, and professionals in drug development. Based on extensive analysis of benzenesulfonamide derivatives, this document outlines the compound's likely role as a carbonic anhydrase inhibitor, supported by comparative quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, which are well-established as inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play a crucial role in vital physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The primary mechanism of action for sulfonamides involves the binding of the sulfonamide moiety to the zinc ion within the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. While direct inhibitory data for the 2,3-dichloro isomer remains to be definitively published, extensive research on structurally related dichlorinated benzenesulfonamides strongly supports its function as a carbonic anhydrase inhibitor. This guide synthesizes the available information to present a comprehensive overview of its expected biological activity and the methodologies to verify it.

The Carbonic Anhydrase Inhibition Pathway

The central mechanism of action for benzenesulfonamide-based inhibitors is their direct interaction with the carbonic anhydrase enzyme. This interaction disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Unlocking the Therapeutic Potential of 2,3-Dichlorobenzenesulfonamide: A Technical Guide for Preclinical Research

Disclaimer: This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. As of the latest literature review, there is no publicly available data specifically identifying the therapeutic targets or detailing the biological activity of 2,3-Dichlorobenzenesulfonamide. The information presented herein is based on the known pharmacology of structurally related compounds, namely the benzenesulfonamide scaffold and dichlorinated aromatic moieties, to propose potential therapeutic avenues and guide future research.

Introduction

This compound is a small molecule whose therapeutic potential remains unexplored. Its chemical structure, featuring a benzenesulfonamide core, suggests a range of possible biological activities. The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, antidiabetic agents, and antibiotics. The dichlorinated benzene ring further contributes to the molecule's lipophilicity and potential for specific interactions with biological targets. This guide outlines hypothetical therapeutic targets and provides a roadmap for the preclinical investigation of this compound.

Potential Therapeutic Target Classes

Based on the activities of structurally analogous compounds, this compound could potentially target enzymes and signaling pathways implicated in various diseases.

Carbonic Anhydrases

The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2] Different CA isoforms are involved in a variety of physiological and pathological processes, making them attractive drug targets. For instance, dichlorphenamide, a dichlorinated benzenesulfonamide derivative, is a known CA inhibitor used in the treatment of glaucoma.[1][3]

Potential Indications:

-

Glaucoma

-

Edema

-

Epilepsy

-

Altitude Sickness

-

Cancer (hypoxic tumors overexpressing CA IX and XII)

Kinases in Cancer Signaling

Numerous benzenesulfonamide derivatives have been investigated as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation, survival, and metastasis. The dichlorophenyl group can enhance binding to the hydrophobic regions of kinase active sites.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, FGFR)

-

Intracellular Signaling Kinases (e.g., ABL, SRC family kinases)

Enzymes in Inflammatory Pathways

The anti-inflammatory properties of some sulfonamide-containing compounds, such as celecoxib (a COX-2 inhibitor), suggest that this compound could modulate enzymes involved in inflammation.

Potential Anti-inflammatory Targets:

-

Cyclooxygenases (COX-1 and COX-2)

-

Matrix Metalloproteinases (MMPs)

Hypothetical Data Presentation

Should experimental investigations be undertaken, the following table structure is recommended for summarizing quantitative data on the inhibitory activity of this compound against a panel of putative targets.

| Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-based Activity (EC50, µM) |

| Carbonic Anhydrase II | Enzymatic | Hypothetical Value | Hypothetical Value | N/A |

| Carbonic Anhydrase IX | Enzymatic | Hypothetical Value | Hypothetical Value | Hypothetical Value (e.g., in hypoxic cancer cells) |

| VEGFR2 | Kinase Assay | Hypothetical Value | Hypothetical Value | Hypothetical Value (e.g., in HUVEC cells) |

| COX-2 | Enzymatic | Hypothetical Value | N/A | Hypothetical Value (e.g., in LPS-stimulated macrophages) |

Proposed Experimental Protocols

The following are generalized methodologies for the initial screening and characterization of this compound.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on purified enzymes.

-

General Protocol (for Carbonic Anhydrase):

-

Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) are used.

-

A stopped-flow spectrophotometer is employed to monitor the enzyme-catalyzed hydration of CO2.

-

The assay buffer typically contains a pH indicator (e.g., p-nitrophenol).

-

This compound is pre-incubated with the enzyme at various concentrations.

-

The reaction is initiated by the addition of a CO2-saturated solution.

-

The initial rates of reaction are measured, and IC50 values are calculated from the dose-response curves.

-

Cell-Based Assays

-

Objective: To evaluate the functional effects of this compound in a cellular context.

-

General Protocol (for Anticancer Activity):

-

A panel of cancer cell lines (e.g., representing different tumor types) is selected.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

EC50 values are determined from the resulting dose-response curves.

-

Target Identification and Validation

-